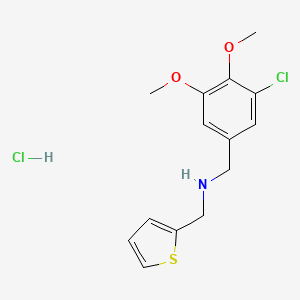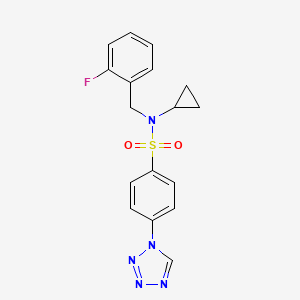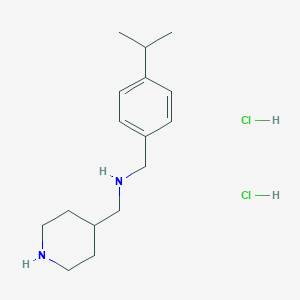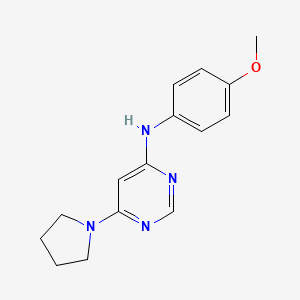![molecular formula C16H12F3N5O2 B4426983 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4426983.png)
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide's mechanism of action involves the inhibition of voltage-gated calcium channels, specifically the CaV3.2 subtype. This inhibition leads to a decrease in the influx of calcium ions into cells, which has downstream effects on cellular processes such as neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cancer cell growth, and cardioprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the CaV3.2 subtype of voltage-gated calcium channels. This specificity allows for more targeted research on the role of these channels in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other calcium channels or cellular processes.
Direcciones Futuras
There are several future directions for research on 2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of this compound analogs with improved specificity and potency. Additionally, further research is needed to fully understand the role of CaV3.2 channels in various physiological and pathological processes, and the potential therapeutic applications of this compound in these contexts. Finally, the potential off-target effects of this compound should be further investigated to better understand its limitations as a research tool.
Aplicaciones Científicas De Investigación
2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release. This modulation has potential implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
2-[3-(tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)11-3-1-4-12(7-11)21-15(25)9-26-14-6-2-5-13(8-14)24-10-20-22-23-24/h1-8,10H,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRXGFVNGCHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)




![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)
![4-({[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4426972.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426973.png)

